4,6-dichloro-1H-indazole-3-carboxylic acid
CAS No.: 885520-64-9
Cat. No.: VC8306590
Molecular Formula: C8H4Cl2N2O2
Molecular Weight: 231.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885520-64-9 |
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Molecular Formula | C8H4Cl2N2O2 |
Molecular Weight | 231.03 g/mol |
IUPAC Name | 4,6-dichloro-1H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C8H4Cl2N2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) |
Standard InChI Key | WOZHSPNLKJFNNE-UHFFFAOYSA-N |
SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)Cl |
Canonical SMILES | C1=C(C=C(C2=C1NN=C2C(=O)O)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
The core structure of 4,6-dichloro-1H-indazole-3-carboxylic acid consists of a bicyclic indazole system with chlorine substituents at positions 4 and 6 and a carboxylic acid moiety at position 3. The molecular formula is C₈H₄Cl₂N₂O₂, with a molecular weight of 243.04 g/mol.
Structural Analogues and Comparative Analysis
Data from analogous compounds, such as 4,6-dibromo-1H-indazole-3-carboxylic acid (CAS: 885518-30-9), reveal key trends in halogen-substituted indazoles . For instance:
Property | 4,6-Dibromo Analog | 4,6-Dichloro Target (Inferred) |
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Molecular Weight | 319.94 g/mol | 243.04 g/mol |
Density | 2.3 g/cm³ | ~1.8–2.0 g/cm³ |
Boiling Point | 533.1°C | ~300–350°C |
LogP (Partition Coefficient) | 2.79 | ~2.0–2.5 |
The reduced molecular weight and density compared to the dibromo analog align with chlorine’s lower atomic mass and smaller van der Waals radius. The LogP value suggests moderate lipophilicity, favoring membrane permeability in biological systems .
Spectroscopic and Computational Data
While experimental spectra for 4,6-dichloro-1H-indazole-3-carboxylic acid are unavailable, computational models predict:
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).
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NMR: Characteristic signals for aromatic protons adjacent to chlorine substituents (δ 7.5–8.5 ppm in ¹H NMR) and carbonyl carbon at ~165 ppm in ¹³C NMR .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of chlorinated indazole derivatives often follows multi-step protocols involving halogenation, cyclization, and functional group interconversion. A patent (US20110172428A1) outlines a general method for indazole-3-carboxylic acid synthesis, adaptable to 4,6-dichloro variants :
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Halogenation:
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Workup and Isolation:
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Purification:
Process Optimization
Critical parameters for scalability include:
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Temperature Control: Maintaining 25–30°C during halogenation prevents over-chlorination .
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Solvent Selection: Dichloromethane ensures high solubility of intermediates, while DMF aids in final crystallization .
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Yield: Analogous syntheses report yields of 76–95% under optimized conditions .
Physicochemical Stability and Reactivity
Thermal and Chemical Stability
The compound’s stability is influenced by its electron-withdrawing substituents:
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Thermal Decomposition: Predicted onset at ~250°C, consistent with brominated analogs .
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Hydrolytic Sensitivity: The carboxylic acid group may undergo esterification or decarboxylation under acidic/basic conditions .
Reactivity Profile
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Nucleophilic Aromatic Substitution: Chlorine atoms at positions 4 and 6 activate the ring for substitution at position 5 or 7.
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Coordination Chemistry: The carboxylic acid group enables metal complexation, relevant to catalytic applications .
Applications and Functional Utility
Pharmaceutical Intermediates
Chlorinated indazoles are precursors to kinase inhibitors and antipsychotic agents. For example, 1-(3,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (CAS: 50264-68-1) demonstrates bioactivity via modulation of neurotransmitter receptors .
Material Science
The planar indazole ring and halogen substituents suggest utility in organic semiconductors or ligand design for metal-organic frameworks (MOFs).
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